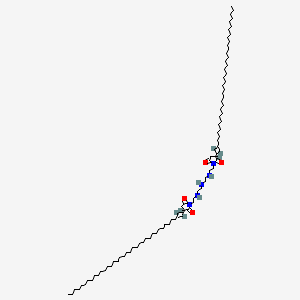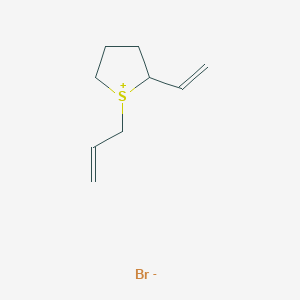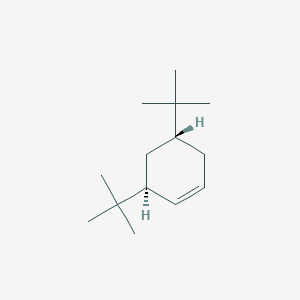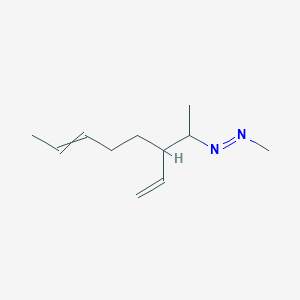![molecular formula C20H21ClN4O2 B14495567 N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline CAS No. 64209-23-0](/img/structure/B14495567.png)
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro-substituted pentyl group attached to the indole ring, a nitro group, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro-Pentyl Group: The chloro-pentyl group can be introduced through a nucleophilic substitution reaction using a suitable chloroalkane.
Formation of the Nitroaniline Moiety: The nitro group can be introduced via nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The final step involves the coupling of the chloro-pentylindole with the nitroaniline moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted indole derivatives.
科学研究应用
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or proteins, leading to modulation of biological processes. For example, it may bind to cannabinoid receptors, influencing pain perception and inflammation pathways .
相似化合物的比较
Similar Compounds
(1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone: A synthetic cannabinoid with similar structural features.
N,N-bis(1-pentylindol-3-yl-carboxy)naphthylamine: An analog with an additional indole-carbonyl group.
Uniqueness
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
64209-23-0 |
|---|---|
分子式 |
C20H21ClN4O2 |
分子量 |
384.9 g/mol |
IUPAC 名称 |
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C20H21ClN4O2/c1-2-3-6-13-24-19-8-5-4-7-17(19)18(20(24)21)14-22-23-15-9-11-16(12-10-15)25(26)27/h4-5,7-12,14,23H,2-3,6,13H2,1H3 |
InChI 键 |
MLGJHWVEPWZAAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


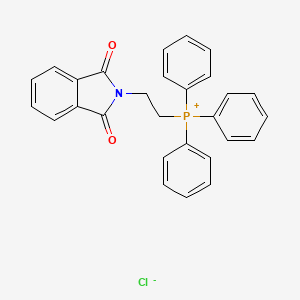
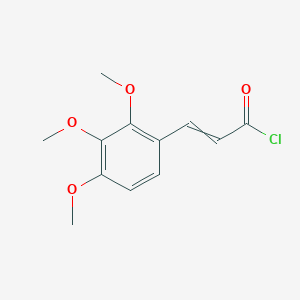
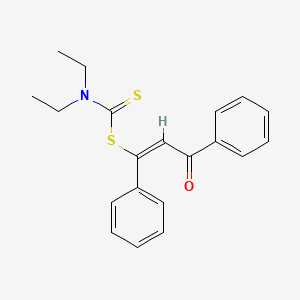
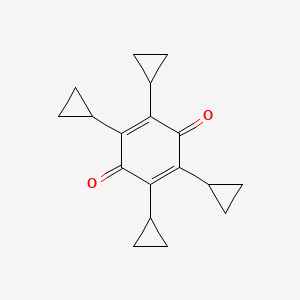
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)

